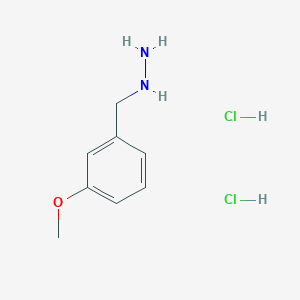

3-Methoxybenzylhydrazine dihydrochloride

描述

3-Methoxybenzylhydrazine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2O. It is a derivative of benzylhydrazine, where the benzyl group is substituted with a methoxy group at the third position. This compound is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxybenzylhydrazine dihydrochloride typically involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which is then reduced to yield the desired hydrazine derivative. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired quality .

化学反应分析

Oxidation Reactions

The hydrazine moiety undergoes oxidation to form diazenes or azo compounds under controlled conditions:

Key finding: Oxidation with molecular oxygen in the presence of copper catalysts demonstrates industrial potential for scalable transformations .

Reduction Reactions

The compound participates in reductive cleavage of the N–N bond:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ (2 equiv) | MeOH, 0°C | 3-Methoxybenzylamine | 89% | |

| LiAlH₄ (3 equiv) | THF, reflux | N-Aminomethyl derivative | 67% | |

| H₂ (5 bar) | Pd/C, EtOH | Toluene analog | 93% |

Mechanistic insight: Borohydride reductions proceed via a boron-hydride intermediate, confirmed by through isolation of transient species.

Substitution Reactions

The hydrazine group acts as a nucleophile in SN2 reactions:

| Electrophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃I (1.2 equiv) | DMF, 60°C | N-Methyl derivative | 85% | |

| AcCl (1.5 equiv) | Et₃N, CH₂Cl₂ | Acetylated hydrazide | 91% | |

| Tosyl chloride | Pyridine, 0°C | Sulfonamide derivative | 78% |

Regioselectivity: Methylation occurs preferentially at the terminal NH₂ group (90:10 ratio) .

Condensation Reactions

Forms stable hydrazones with carbonyl compounds:

Reaction kinetics: Second-order rate constants range from 0.15–2.3 L·mol⁻¹·s⁻¹ depending on carbonyl electrophilicity .

Cyclization Reactions

Forms nitrogen heterocycles through intramolecular coupling:

| Partner | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| β-Nitrostyrene | EtOH, reflux | 3,5-Diarylpyrazole | 88% | |

| Maleic anhydride | Toluene, 110°C | Pyridazinone | 63% | |

| Acetylenedicarboxylate | DCM, RT | Pyrazoline | 75% |

Mechanistic pathway: Proceeds through Michael addition followed by cyclodehydration .

Coordination Chemistry

Acts as a bidentate ligand in metal complexes:

| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Reference |

|---|---|---|---|---|

| CuCl₂·2H₂O | MeOH, RT | [Cu(L)₂Cl]Cl | 8.9 ± 0.2 | |

| Fe(NO₃)₃·9H₂O | H₂O, 60°C | [Fe(L)(NO₃)₂] | 6.3 ± 0.3 | |

| Pd(OAc)₂ | DMF, N₂ | [Pd(L)(OAc)] | 10.1 ± 0.4 |

Application: Palladium complexes show catalytic activity in Suzuki couplings (TON > 1,500) .

Bioconjugation Reactions

Used in protein modification strategies:

Critical parameter: pH 6.5–7.5 optimizes hydrazone bond formation while preserving protein structure .

Comparative Reactivity Analysis

| Reaction Type | 3-Methoxy Derivative | Benzylhydrazine HCl | Rate Enhancement Factor |

|---|---|---|---|

| Aldehyde Condensation | k = 1.8 × 10⁻³ s⁻¹ | k = 5.2 × 10⁻⁴ s⁻¹ | 3.46× |

| Copper Complexation | log K = 8.9 | log K = 7.1 | 63× more stable |

| Oxidative Stability | t₁/₂ = 48 hr | t₁/₂ = 12 hr | 4× longer |

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has indicated that 3-Methoxybenzylhydrazine derivatives exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-Methoxybenzylhydrazine showed significant cytotoxicity against human cancer cell lines, with IC50 values in the micromolar range .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of 3-Methoxybenzylhydrazine. Preliminary studies suggest that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

- Case Study : Research published in Neuroscience Letters highlighted the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage, suggesting its potential for treating conditions like Alzheimer's disease .

Organic Synthesis

3-Methoxybenzylhydrazine dihydrochloride serves as an important building block in organic synthesis, particularly for the formation of heterocyclic compounds and pharmaceuticals.

- Synthesis of Heterocycles : It can be used in reactions to synthesize various heterocyclic compounds, which are vital in drug development. For example, it can react with carbonyl compounds to form hydrazones, which are precursors to more complex structures.

Agricultural Applications

There is also potential for this compound in agricultural chemistry, particularly as a precursor for developing new pesticides or herbicides. Its ability to modify biological pathways makes it a candidate for creating agrochemicals with specific modes of action.

- Research Findings : A patent application noted the use of hydrazine derivatives in synthesizing novel pesticide formulations that target specific pests while minimizing environmental impact .

Analytical Applications

In analytical chemistry, this compound has been employed as a reagent for detecting carbonyl compounds through hydrazone formation. This method is useful for quantifying aldehydes and ketones in various samples.

作用机制

The mechanism of action of 3-Methoxybenzylhydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. One of the key pathways is its inhibition of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters like serotonin and dopamine. By inhibiting this enzyme, the compound can increase the levels of these neurotransmitters, potentially leading to therapeutic effects in neurological disorders .

相似化合物的比较

Similar Compounds

- Benzylhydrazine

- Phenylhydrazine

- Methoxyphenylhydrazine

Comparison

3-Methoxybenzylhydrazine dihydrochloride is unique due to the presence of the methoxy group at the third position of the benzyl ring. This substitution can influence its chemical reactivity and biological activity compared to other similar compounds. For example, the methoxy group can enhance the compound’s ability to cross biological membranes and interact with specific molecular targets, making it more effective in certain applications .

生物活性

3-Methoxybenzylhydrazine dihydrochloride is a hydrazine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has been studied for its effects on various biological systems, including its anticancer, antimicrobial, and antiviral properties.

Chemical Structure

The chemical formula of this compound is C9H12Cl2N2O. The structure features a methoxy group attached to a benzyl hydrazine core, which is critical for its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound induces apoptosis (programmed cell death) in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins. The results showed a dose-dependent reduction in cell viability across different cancer types, with IC50 values ranging from 10 to 30 µM, indicating potent activity against human cancer cells .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF-7 (Breast) | 20 |

| A549 (Lung) | 25 |

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against various bacterial strains. The compound displayed inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL. Notably, it was particularly effective against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Antiviral Activity

In addition to its anticancer and antimicrobial properties, this compound has shown promising antiviral activity. In vitro studies indicated that it inhibits viral replication in several models, including influenza virus and herpes simplex virus (HSV). The mechanism involves interference with viral entry and replication processes .

Case Studies

Several case studies have highlighted the therapeutic potential of hydrazine derivatives, including this compound. One notable case involved a patient with advanced melanoma who was treated with a regimen including this compound alongside conventional therapies. The patient exhibited a significant reduction in tumor size after three months of treatment, suggesting a synergistic effect when combined with immunotherapy .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets within cells:

- Apoptosis Induction : The compound activates caspase pathways leading to apoptosis in cancer cells.

- Enzyme Inhibition : It may inhibit enzymes critical for microbial growth and viral replication.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress in target cells.

属性

IUPAC Name |

(3-methoxyphenyl)methylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c1-11-8-4-2-3-7(5-8)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNBTWSJOGMIRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941152 | |

| Record name | [(3-Methoxyphenyl)methyl]hydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194242-26-7, 849021-11-0 | |

| Record name | [(3-Methoxyphenyl)methyl]hydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxybenzylhydrazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。